11-keto-ETE-CoA

11-Keto-ETE-CoA 15-Oxo-ETE-CoA Antiproliferative

11-Keto-ETE-CoA (11-oxo-ETE-CoA) is a long-chain 3-oxo-fatty acyl-CoA that delivers 5-fold higher catalytic efficiency for ACSL isoforms compared to 15-oxo-ETE-CoA in COS7 cell membrane assays. Its thioester-linked structure confers distinct metabolic stability, undergoing up to four double bond reductions with unique saturation kinetics in human platelets. This compound is the optimal substrate for HUVEC proliferation and angiogenesis studies requiring robust acyl-CoA synthetase activity. Direct quantitative comparisons with other oxo-ETE-CoA analogs are essential for experimental design. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C41H64N7O18P3S
Molecular Weight 1068.0 g/mol
Cat. No. B15547387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-keto-ETE-CoA
Molecular FormulaC41H64N7O18P3S
Molecular Weight1068.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H64N7O18P3S/c1-4-5-6-7-9-12-15-18-29(49)19-16-13-10-8-11-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h8-9,11-13,15-16,18,27-28,30,34-36,40,52-53H,4-7,10,14,17,19-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b11-8-,12-9-,16-13-,18-15+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyAPIODADESVKQOL-UHFFRIHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Keto-ETE-CoA: Quantitative Differentiation Guide for Scientific Procurement of 3-Oxo-Fatty Acyl-CoA


11-Keto-ETE-CoA (also designated 11-oxo-ETE-CoA) is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 11-oxo-eicosatetraenoic acid (11-oxo-ETE) [1]. This compound is classified as a long-chain 3-oxo-fatty acyl-CoA derivative, structurally analogous to 15-oxo-ETE-CoA, and is primarily utilized as a substrate in studies of eicosanoid metabolism and acyl-CoA synthetase activity .

11-Keto-ETE-CoA: Why In-Class Substitution Is Not Feasible for Targeted Lipidomics


In-class substitution of 11-keto-ETE-CoA with other 3-oxo-fatty acyl-CoAs (e.g., 15-oxo-ETE-CoA or 5-oxo-ETE) is not straightforward because the thioester linkage confers distinct metabolic stability and downstream signaling properties that differ significantly from those of non-keto analogs. Specifically, 11-keto-ETE-CoA undergoes up to four double bond reductions, whereas 15-oxo-ETE-CoA exhibits different saturation kinetics in human platelets [1]. These differences necessitate direct quantitative comparisons for proper experimental design.

11-Keto-ETE-CoA: Direct Comparative Evidence for Scientific Selection


11-Keto-ETE-CoA Exhibits 5-Fold Higher Antiproliferative Potency than 15-Oxo-ETE in HUVEC Proliferation Assays

In HUVEC proliferation assays, 11-oxo-ETE-CoA (tested at 2–10 μM) inhibited proliferation with an IC50 of 2.1 μM, whereas 15-oxo-ETE-CoA exhibited an IC50 of 10.5 μM, representing a 5-fold difference in potency [1]. This 5-fold higher antiproliferative activity of 11-keto-ETE-CoA compared to 15-oxo-ETE-CoA directly translates to a more potent inhibitor of endothelial cell growth.

11-Keto-ETE-CoA 15-Oxo-ETE-CoA Antiproliferative HUVEC

11-Keto-ETE-CoA: Best Research and Industrial Application Scenarios for Scientific Procurement


11-Keto-ETE-CoA in Angiogenesis Assays

11-Keto-ETE-CoA serves as a superior substrate for ACSL isoforms compared to 15-oxo-ETE-CoA in angiogenesis assays. In COS7 cell membranes, 11-keto-ETE-CoA exhibited a 5-fold higher catalytic efficiency for recombinant purified proteins, whereas 15-oxo-ETE-CoA showed only baseline activity [1]. This differential substrate preference directly impacts the selection of 11-keto-ETE-CoA over 15-oxo-ETE-CoA for studies requiring robust acyl-CoA synthetase activity in HUVEC proliferation models.

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